5-Ethyl-2,4-dinitrophenol
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Overview
Description
5-Ethyl-2,4-dinitrophenol is an organic compound belonging to the dinitrophenol family. It is characterized by the presence of two nitro groups (-NO2) attached to a phenol ring, along with an ethyl group (-C2H5) at the 5th position. This compound is known for its yellow crystalline appearance and has been studied for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2,4-dinitrophenol typically involves the nitration of phenol derivatives. One common method is the nitration of 5-ethylphenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2nd and 4th positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2,4-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated phenols.
Scientific Research Applications
5-Ethyl-2,4-dinitrophenol has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on cellular metabolism and mitochondrial function.
Medicine: Investigated for its potential use in weight loss treatments due to its ability to uncouple oxidative phosphorylation.
Industry: Utilized in the production of dyes, pesticides, and explosives.
Mechanism of Action
The primary mechanism of action of 5-Ethyl-2,4-dinitrophenol involves the uncoupling of oxidative phosphorylation in mitochondria. This process disrupts the proton gradient across the mitochondrial membrane, leading to increased heat production and energy expenditure. The compound targets the mitochondrial electron transport chain, specifically affecting the proton motive force and ATP synthesis.
Comparison with Similar Compounds
2,4-Dinitrophenol: Shares similar uncoupling properties but lacks the ethyl group.
2,4-Dinitro-o-cresol: Another dinitrophenol derivative with herbicidal properties.
Dinoseb: A dinitrophenol compound used as a pesticide.
Uniqueness: 5-Ethyl-2,4-dinitrophenol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its efficacy and safety profile compared to other dinitrophenol compounds.
Properties
CAS No. |
6286-38-0 |
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Molecular Formula |
C8H8N2O5 |
Molecular Weight |
212.16 g/mol |
IUPAC Name |
5-ethyl-2,4-dinitrophenol |
InChI |
InChI=1S/C8H8N2O5/c1-2-5-3-8(11)7(10(14)15)4-6(5)9(12)13/h3-4,11H,2H2,1H3 |
InChI Key |
LAQLVAJTFUCYLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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